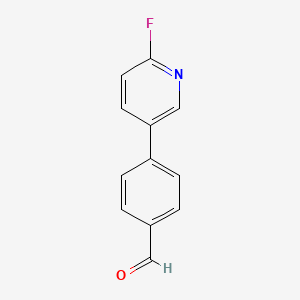

4-(6-Fluoropyridin-3-yl)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

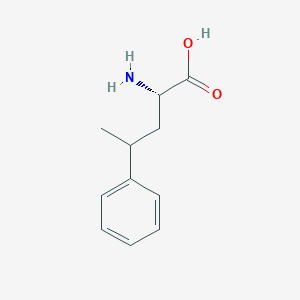

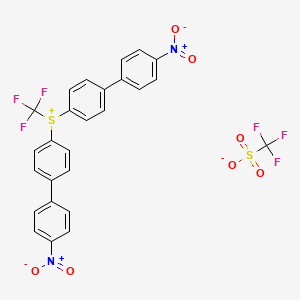

4-(6-Fluoropyridin-3-yl)benzaldehyde, also known as 6-Fluoro-3-(4-formylphenyl)pyridine, is an organic compound with the molecular formula C12H8FNO. It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for 4-(6-Fluoropyridin-3-yl)benzaldehyde is 1S/C12H8FNO/c13-12-6-5-11(7-14-12)10-3-1-9(8-15)2-4-10/h1-8H . This indicates that the compound consists of 12 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom.Physical And Chemical Properties Analysis

4-(6-Fluoropyridin-3-yl)benzaldehyde is a solid at room temperature . The compound has a molecular weight of 201.2 . More detailed physical and chemical properties are not provided in the available sources.Wissenschaftliche Forschungsanwendungen

Novel Synthetic Pathways

A novel synthetic pathway involving 4-(6-fluoropyridin-3-yl)benzaldehyde leads to the creation of 4-fluoropyridines with potential for varied applications in chemistry and material science. This process starts with 2-fluoroallylic alcohols, which are transformed through a series of reactions, including esterification, Ireland-Claisen rearrangement, and hydrolysis, culminating in a cascade reaction initiated by an aza-Cope rearrangement. This complex sequence facilitates the synthesis of compounds that are crucial for further chemical research and development, offering new avenues for the exploration of fluorinated pyridines in pharmaceuticals, agrochemicals, and materials science (Wittmann et al., 2006).

Catalysis and Chemical Transformations

The use of 4-(6-fluoropyridin-3-yl)benzaldehyde derivatives in catalytic processes highlights their role in enhancing chemical transformations. For instance, Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes represent significant advancements in organic synthesis. These methods utilize orthanilic acids as transient directing groups to achieve targeted modifications of benzaldehyde compounds, showcasing the versatility of fluoropyridinyl-benzaldehyde derivatives in facilitating complex chemical reactions (Xiao-Yang Chen & E. J. Sorensen, 2018).

Biocompatible Chemosensors

In the realm of biomedical research, derivatives of 4-(6-fluoropyridin-3-yl)benzaldehyde have been explored as biocompatible chemosensors for pH. These compounds have shown remarkable potential in distinguishing between normal cells and cancer cells based on pH variations, providing a valuable tool for biomedical diagnostics and research. Such chemosensors could revolutionize the way cellular environments are monitored, offering insights into the biochemical processes that distinguish diseased states from healthy ones (Tanumoy Dhawa et al., 2020).

Environmental and Material Science Applications

The synthesis of fluorinated microporous polyaminals demonstrates another application area, where compounds derived from 4-(6-fluoropyridin-3-yl)benzaldehyde contribute to the development of materials with high CO2 adsorption capacities. These materials, which incorporate fluorinated polymers, offer significant advantages for environmental remediation and sustainable technologies, particularly in carbon capture and storage (Guiyang Li et al., 2016).

Safety and Hazards

The safety information available indicates that 4-(6-Fluoropyridin-3-yl)benzaldehyde may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Eigenschaften

IUPAC Name |

4-(6-fluoropyridin-3-yl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO/c13-12-6-5-11(7-14-12)10-3-1-9(8-15)2-4-10/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNJNGMIECPXEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CN=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-Fluoropyridin-3-yl)benzaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Ethyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B6354374.png)

![{[4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]methyl}amine hydrochloride](/img/structure/B6354407.png)

![t-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate](/img/structure/B6354443.png)